Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH is a complex chemical compound that combines a fluorenylmethyloxycarbonyl (Fmoc) protected L-threonine (L-Thr) with a beta-D-N-acetylglucosamine (GlcNAc) moiety, which is further acetylated. This compound is primarily used in peptide synthesis and glycosylation studies due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH involves multiple steps:
Protection of L-Threonine: L-Threonine is first protected with a fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Glycosylation: The protected L-Threonine is then glycosylated with beta-D-N-acetylglucosamine (GlcNAc) using a glycosyl donor and a suitable catalyst.
Acetylation: The glycosylated product is further acetylated to introduce acetyl groups at specific positions on the GlcNAc moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required for the synthesis, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the threonine and GlcNAc moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the acetylated GlcNAc moiety.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the threonine residue.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: The Fmoc group is usually removed using piperidine in a suitable solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the threonine and GlcNAc moieties.
Reduction: Reduced derivatives of the acetylated GlcNAc moiety.
Substitution: Deprotected threonine residues ready for further functionalization.
Scientific Research Applications
Chemistry
Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH is widely used in peptide synthesis, particularly in the synthesis of glycopeptides
Biology
In biological research, this compound is used to study glycosylation processes and their effects on protein function. It is also used in the synthesis of glycoproteins and glycopeptides for structural and functional studies.
Medicine
In medical research, this compound is used to develop glycopeptide-based drugs and therapeutic agents. Its ability to mimic natural glycosylation patterns makes it valuable in drug design and development.
Industry
Industrially, this compound is used in the production of glycosylated peptides and proteins for various applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH involves its incorporation into peptides and proteins through glycosylation. The beta-D-N-acetylglucosamine moiety interacts with specific receptors and enzymes, influencing protein folding, stability, and function. The acetyl groups further modulate these interactions by altering the compound’s hydrophobicity and steric properties.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ser(beta-D-GlcNAc(Ac)3)-OH: Similar to Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH but with serine instead of threonine.
Fmoc-L-Thr(beta-D-GalNAc(Ac)3)-OH: Contains beta-D-N-acetylgalactosamine instead of beta-D-N-acetylglucosamine.
Fmoc-L-Thr(beta-D-GlcNAc)-OH: Lacks the additional acetyl groups on the GlcNAc moiety.
Uniqueness
This compound is unique due to the presence of both the Fmoc-protected threonine and the acetylated beta-D-N-acetylglucosamine moiety. This combination allows for precise control over glycosylation and functionalization, making it a valuable tool in peptide synthesis and glycosylation studies.
Biological Activity
Fmoc-L-Thr(beta-D-GlcNAc(Ac)₃)-OH is a modified amino acid that plays a crucial role in the synthesis of glycosylated peptides, which are essential in various biological processes. This compound features a beta-D-N-acetylglucosamine (GlcNAc) moiety with three acetyl groups, contributing to its significant biological activity due to its structural similarity to naturally occurring glycoproteins.
Chemical Structure and Properties
The chemical formula of Fmoc-L-Thr(beta-D-GlcNAc(Ac)₃)-OH is C₃₃H₃₈N₂O, with a molecular weight of 670.67 g/mol. The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group during peptide synthesis, allowing for controlled incorporation into peptide chains.
Synthesis Methods
The synthesis typically involves glycosylation reactions where the hydroxyl group of threonine reacts with a suitable glycosyl donor. For instance, Fmoc-L-Threonine can undergo O-glycosylation using Lewis acid catalysts like indium bromide (InBr₃), achieving high conversion rates. The reaction conditions often include:
- Reagents : Fmoc-L-Threonine, beta-D-GlcNAc(Ac)₃
- Catalysts : Indium bromide or other Lewis acids
- Solvents : Commonly used solvents include DMF or DMSO.
Biological Activity
The incorporation of the GlcNAc moiety enhances the compound's ability to interact with various biological receptors and proteins, making it valuable in research areas such as:
- Glycosylation Processes : Critical for cellular functions and signaling pathways.
- Peptide Synthesis : Used to create glycosylated peptides for therapeutic applications.
Interaction Studies
Studies have shown that Fmoc-L-Thr(beta-D-GlcNAc(Ac)₃)-OH exhibits specific binding properties with biological receptors. Techniques employed in these studies include:
- Surface Plasmon Resonance (SPR) : To measure binding affinities.
- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding interactions.
Case Studies and Research Findings
- Glycoprotein Mimicry : Research indicates that synthetic glycosylated peptides incorporating Fmoc-L-Thr(beta-D-GlcNAc(Ac)₃)-OH can effectively mimic natural glycoproteins, enhancing their stability and bioactivity in vitro.
- Cellular Uptake Studies : A study demonstrated that peptides synthesized with this compound showed improved cellular uptake and retention compared to non-glycosylated counterparts, indicating potential applications in drug delivery systems .
- Therapeutic Applications : In vivo studies have suggested that glycosylated peptides can modulate immune responses, making them candidates for therapeutic interventions in autoimmune diseases and cancer .
Comparative Analysis with Similar Compounds
The unique properties of Fmoc-L-Thr(beta-D-GlcNAc(Ac)₃)-OH can be contrasted with other glycosylated amino acids:
Compound Name | Structure/Modification | Unique Features |
---|---|---|
Fmoc-L-Asparagine (Ac)₃-beta-D-GlcNAc-OH | Similar GlcNAc modification | Used for N-linked glycoproteins |
Fmoc-L-Tyrosine (Ac)₃-beta-D-GlcNAc-OH | Incorporates tyrosine with GlcNAc | Investigated for its role in signaling pathways |
Fmoc-Lysine(Me₂)-OH | Methylated lysine variant | Known for its role in epigenetic regulation |
Properties
IUPAC Name |
(2S,3R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29-,30-,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLCJWGAUPPZQJ-WPYJLJGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.